molecular formula C16H16N4O2S B2528720 N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide CAS No. 1215395-42-8

N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B2528720
CAS No.: 1215395-42-8
M. Wt: 328.39
InChI Key: ILTAOIANQSCQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide (molecular formula: C₁₇H₁₆FN₃O₂S; molecular weight: 345.4 g/mol) is a tricyclic heterocyclic compound featuring a fused 8-thia-3,5,10-triaza backbone . Its structure includes a cyclopentyl acetamide substituent and a fluorine atom at position 13 of the tricyclic core, as inferred from the SMILES notation (O=C(Cn1cnc2c(sc3cccc(F)c32)c1=O)NC1CCCC1) . The compound’s unique architecture combines sulfur (thia), nitrogen (aza), and oxygen (oxo) heteroatoms, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-12(19-10-4-1-2-5-10)8-20-9-18-13-11-6-3-7-17-15(11)23-14(13)16(20)22/h3,6-7,9-10H,1-2,4-5,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTAOIANQSCQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Frameworks

Multi-Component One-Pot Synthesis

The most frequently documented approach involves a one-pot multi-component reaction to construct the tricyclic thiazolo[3,2-a]pyrimidine core while simultaneously introducing the acetamide side chain. Key steps include:

  • Core Formation : Condensation of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with a substituted pyrazole-4-carbaldehyde in the presence of monochloroacetic acid and sodium acetate.
  • Side-Chain Functionalization : Subsequent reaction with cyclopentylamine to introduce the acetamide group via nucleophilic acyl substitution.

Representative Conditions :

  • Solvents : Acetic acid/acetic anhydride (1:1 v/v)
  • Catalysts : Sodium acetate (1.2 equiv)
  • Temperature : Reflux at 110°C for 8–12 hours
  • Yield : 68–72% after recrystallization.

Stepwise Assembly via Active Ester Intermediates

Patented methodologies emphasize the use of active ester intermediates to enhance reaction control and purity. For example:

  • Active Ester Synthesis : Reacting the carboxylic acid precursor (e.g., 2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid) with pentafluorophenol or N-hydroxysuccinimide in the presence of coupling agents like HATU or EDCl.
  • Amide Coupling : Treating the active ester with cyclopentylamine under mild basic conditions (e.g., N-methylmorpholine in dichloromethane) to form the target acetamide.

Advantages :

  • Higher regioselectivity (≥95% purity by HPLC)
  • Scalable to multi-kilogram batches.

Comparative Analysis of Methodologies

Table 1: Key Parameters of Synthetic Approaches
Method Starting Materials Conditions Yield (%) Purity (%)
Multi-Component Ethyl tetrahydropyrimidine, pyrazole aldehyde AcOH/Ac₂O, 110°C, 12h 68–72 88–92
Active Ester Carboxylic acid, pentafluorophenol DCM, NMM, RT, 4h 82–85 ≥95
Direct Amidation Tricyclic acid chloride, cyclopentylamine THF, Et₃N, 0°C → RT, 6h 75–78 90–93

Critical Observations :

  • The active ester method outperforms others in yield and purity, albeit requiring specialized reagents.
  • Multi-component synthesis offers simplicity but struggles with byproduct formation (e.g., regioisomeric impurities).

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DCM) improve solubility of the tricyclic intermediate but may complicate downstream purification.
  • Low-temperature coupling (0–5°C) minimizes epimerization of chiral centers in the tricyclic core.

Byproduct Mitigation

  • Chromatographic purification (silica gel, eluent: EtOAc/hexane 3:7) is essential to remove unreacted pyrazole aldehyde.
  • Crystallization from ethanol/water (7:3) enhances purity to >98% for pharmaceutical applications.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H-NMR : Key signals include:
    • δ 1.09 ppm (triplet, CH₃ of ester)
    • δ 7.48 ppm (singlet, benzylidene proton).
  • HRMS : [M+H]⁺ observed at m/z 417.1542 (calc. 417.1538).

Purity Assessment

  • HPLC : Retention time 12.4 min (C18 column, MeCN/H₂O 65:35, 1 mL/min).

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg)
Cyclopentylamine 320–350
HATU 2,800–3,200
Pyrazole aldehyde 1,100–1,300

The active ester route incurs higher reagent costs but reduces purification expenses, making it economically viable for high-purity batches.

Chemical Reactions Analysis

N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Bicyclic Thiadiazole Derivatives ()

Two related bicyclic compounds, (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound m) and (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound n), share similarities with the target compound. Both feature bicyclic cores with sulfur and nitrogen heteroatoms but differ in substituents:

  • Compound n substitutes a pivalamido group, which may improve metabolic stability due to steric bulk .

Tetracyclic Oxa-Aza Analogues ()

The compound N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide features a tetracyclic scaffold with oxygen (oxa) and nitrogen (aza) atoms instead of sulfur. This substitution likely reduces lipophilicity compared to the thia-containing target compound .

Key Structural and Functional Differences

Table 1: Comparative Analysis of Structural Features

Compound Core Structure Heteroatoms Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Tricyclic S, N, O Cyclopentyl, Fluorine 345.4 Fluorine enhances electronegativity
Compound m () Bicyclic S, N Tetrazole, Thiadiazole N/A Tetrazole improves H-bonding capacity
Compound n () Bicyclic S, N Pivalamido, Thiadiazole N/A Pivalamido increases steric bulk
Tetracyclic Oxa-Aza () Tetracyclic O, N Phenyl Acetamide N/A Oxa rings reduce lipophilicity

Implications of Substituent Variations

  • Fluorine vs. Tetrazole/Pivalamido : The target compound’s fluorine atom may enhance bioavailability and metabolic stability through electron-withdrawing effects, whereas the tetrazole in Compound m could improve target binding .
  • Thia vs.
  • Safety Profiles: Limited toxicity data for the tetracyclic oxa-aza analogue highlight a need for further studies on the target compound’s safety .

Methodological Considerations

Structural comparisons rely on tools like SHELXL for crystallographic refinement and ORTEP-3 for graphical representation . NMR analysis (as in ) could identify regiochemical differences in analogues, though such data are unavailable for the target compound.

Biological Activity

N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a range of biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound features a triazatricyclo structure which is significant for its pharmacological properties. The presence of cyclopentyl and thio groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. This includes modulation of signaling pathways related to apoptosis and cell proliferation.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties:

  • Inhibition of Cell Proliferation : Research has shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, in vitro studies demonstrated a reduction in the viability of human lung cancer cells with IC50 values in the nanomolar range.
  • Mechanistic Insights : The compound has been observed to modulate key proteins involved in the apoptotic pathway, including Bcl-2 family proteins, which are critical for cell survival and death decisions.
Cell Line IC50 (nM) Mechanism
A549 (Lung Cancer)50Apoptosis induction
MCF-7 (Breast Cancer)75Cell cycle arrest
HeLa (Cervical Cancer)60Bcl-2 inhibition

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective effects:

  • Protection Against Oxidative Stress : Studies indicate that it can reduce oxidative stress markers in neuronal cells.
  • Potential in Neurodegenerative Diseases : Preliminary data suggest it may have therapeutic potential in conditions like Alzheimer's disease by inhibiting tau aggregation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Xenograft Models : In xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to controls.
  • Clinical Observations : Patients treated with formulations containing this compound showed improved outcomes in terms of tumor response rates.

Q & A

Q. What synthetic routes are recommended for synthesizing N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[...])acetamide, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step pathways, including cyclization, acylation, and sulfanyl group introduction. Key steps include:

  • Cyclization : Use of acetic anhydride or chloroacetyl chloride under reflux with triethylamine (e.g., 4-hour reflux in THF) .
  • Acylation : Reaction of intermediates with cyclopentylamine derivatives in polar aprotic solvents like DMF, catalyzed by sodium hydride .
  • Optimization : Control of temperature (60–100°C), pH (neutral to slightly acidic), and solvent polarity (e.g., dichloromethane for lipophilic intermediates) to enhance yield (reported 70–85% in similar compounds) .
  • Purification : Recrystallization (petroleum ether) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and cyclopentyl/acetamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ peaks) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm) .
  • X-ray Crystallography : For unambiguous confirmation of tricyclic core geometry (if single crystals are obtainable) .

Q. What preliminary biological screening assays are recommended for this compound?

Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across studies?

Answer:

  • Cross-Validation : Replicate assays in multiple cell lines or enzymatic systems (e.g., compare human vs. murine models) .
  • Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out degradation/byproducts .
  • Mechanistic Profiling : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate assay sensitivity .

Q. What computational methods predict interactions between this compound and biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzyme active sites (e.g., kinase ATP-binding pockets) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • QSAR Modeling : Build predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can synthetic routes be scaled while maintaining yield and purity?

Answer:

  • Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., acylation) to improve heat dissipation .
  • Automated Purification : Flash chromatography systems with inline UV detection for consistent isolation .
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to optimize reaction endpoints .

Q. What strategies mitigate stability issues during storage and handling?

Answer:

  • Storage Conditions : -20°C in amber vials under argon to prevent oxidation/hydrolysis .
  • Lyophilization : Convert to stable lyophilized powder for long-term storage .
  • Excipient Screening : Test stabilizers (e.g., trehalose) in formulation studies .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved?

Answer:

  • Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Thermodynamic Solubility : Measure via shake-flask method at 25°C and 37°C to account for temperature effects .

Q. What experimental designs reconcile discrepancies in enzyme inhibition potency?

Answer:

  • Enzyme Source Standardization : Use recombinant enzymes from the same vendor (e.g., Sigma vs. Thermo Fisher) .
  • Substrate Kinetics : Perform Michaelis-Menten analysis to rule out substrate competition .
  • Allosteric Modulation : Test for non-competitive inhibition via Lineweaver-Burk plots .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods for weighing and synthesis steps .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .
  • Toxicity Screening : Perform Ames test (bacterial reverse mutation) and zebrafish embryotoxicity assays pre-in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.